molecular formula C9H12ClN3O2 B1418351 Methyl 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine-7-carboxylate hydrochloride CAS No. 264624-28-4

Methyl 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine-7-carboxylate hydrochloride

Katalognummer: B1418351
CAS-Nummer: 264624-28-4
Molekulargewicht: 229.66 g/mol
InChI-Schlüssel: ITVMHQFVWUGFJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine-7-carboxylate hydrochloride (CAS: 264624-28-4) is a bicyclic heterocyclic compound with a pyrido-pyrazine core. Its molecular formula is C₉H₁₂ClN₃O₂, and it has a molecular weight of 229.66 g/mol . The structure features a methyl ester group at the 7-position of the tetrahydropyrido ring and a hydrochloride salt, which enhances its solubility in polar solvents. This compound is typically stored under dry conditions at room temperature and is used in pharmaceutical research, particularly as a precursor or intermediate in drug discovery .

Eigenschaften

IUPAC Name

methyl 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2.ClH/c1-14-9(13)7-4-6-8(5-12-7)11-3-2-10-6;/h2-3,7,12H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVMHQFVWUGFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=NC=CN=C2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of Methyl 5,6,7,8-tetrahydropyrido[4,3-b]py

Biologische Aktivität

Methyl 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine-7-carboxylate hydrochloride (CAS: 264624-28-4) is a compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article examines its biological activity, biochemical interactions, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₂ClN₃O₂
  • Molar Mass : 229.66 g/mol
  • Synonyms : Methyl 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylate hydrochloride

The compound features a tetrahydropyrido ring system that is crucial for its interaction with biological targets. Its structural properties enable it to participate in various biochemical reactions and influence cellular pathways.

1. Kinase Inhibition

Research indicates that methyl 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine-7-carboxylate hydrochloride interacts with several receptor tyrosine kinases (RTKs), particularly those involved in cancer signaling pathways. The compound has shown potential as an inhibitor of the Axl and Mer kinases, which are implicated in tumor progression and metastasis.

Kinase Target Biological Effect Reference
AxlInhibition of tumor growth
MerModulation of immune response

2. Antioxidant Activity

The compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

3. Cellular Mechanisms

Methyl 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine-7-carboxylate hydrochloride has been shown to affect several cellular mechanisms:

  • Signal Transduction : It modulates signaling pathways by interacting with specific kinases.
  • Gene Expression : The compound may influence transcription factors within the nucleus, altering gene expression profiles related to cell proliferation and apoptosis.

Case Study 1: Inhibition of Axl Kinase

In a study exploring the effects of various tetrahydropyrido derivatives on Axl kinase activity, methyl 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine-7-carboxylate hydrochloride was identified as a potent inhibitor. The study highlighted its ability to reduce the phosphorylation of Axl substrates in vitro.

Case Study 2: Antioxidant Effects in Neuroprotection

Another investigation assessed the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that treatment with methyl 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine-7-carboxylate hydrochloride significantly reduced markers of oxidative stress in neuronal cell cultures.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Pyrido-Pyrazine/Pyrimidine Cores

A key structural analogue is 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid hydrochloride (CAS: 264623-56-5), which replaces the methyl ester with a carboxylic acid group. This substitution reduces lipophilicity (clogP ≈ -0.5 vs. 0.8 for the methyl ester) and alters solubility profiles, making the carboxylic acid derivative more hydrophilic .

Another analogue, 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride (CAS: 1226776-81-3), replaces the pyrazine ring with a pyrimidine and introduces a methylthio group. This modification increases molecular weight (C₈H₁₂ClN₃S, 217.72 g/mol) and may enhance binding to sulfur-interacting biological targets .

Functional Group Variations

  • methyl) and aryl substituents influence physicochemical properties. For example, the methoxy group in this compound increases yield (79% vs. 50% for non-methoxy analogues) and stabilizes the crystal lattice (mp 236–237°C) .
  • However, the absence of an ester group limits its utility in prodrug strategies .

Pharmacologically Active Analogues

  • This derivative exhibits dual inhibitory activity (IC₅₀ < 1 μM for kinase targets) due to enhanced π-π stacking interactions, highlighting the importance of aromatic substituents in bioactivity .
  • CRCM5484: A BET-BDII selective compound with a 7-alcanoyl-tetrahydropyrido-thieno-pyrimidine core.

Data Tables

Table 1: Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) LogP
Target Compound C₉H₁₂ClN₃O₂ 229.66 Methyl ester, HCl salt - ~0.8
5,6,7,8-THPyrido[3,4-b]pyrazine-7-COOH·HCl C₈H₁₀ClN₃O₂ 215.63 Carboxylic acid, HCl salt - ~-0.5
Compound 6i C₂₆H₂₀N₄O₄ 452.45 Methyl ester, naphthyl 213–214 ~3.2
BD173954 C₈H₁₂ClN₃S 217.72 Methylthio, HCl salt - ~1.5

Key Research Findings

  • Ester vs. Carboxylic Acid : The methyl ester in the target compound improves membrane permeability compared to its carboxylic acid analogue, making it more suitable for in vivo studies .
  • Substituent Effects : Aryl and alkyl groups (e.g., naphthyl in Compound 6i) significantly enhance binding affinity, whereas halogens (e.g., Cl in BD173954) improve metabolic stability .
  • SAR Trends : The pyrido-pyrazine core is versatile but requires specific substitutions (e.g., N-acetyl in CRCM5484) for target selectivity .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of methyl 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine-7-carboxylate hydrochloride to improve yield and purity?

  • Methodological Answer : Route optimization often involves evaluating key intermediates and reaction conditions. For example, highlights the importance of regioselective cyclization and chiral resolution for pyridine-based scaffolds. Aza-Wittig reactions catalyzed by NaOEt (as in ) can enhance stereochemical control. Purification steps (e.g., recrystallization or column chromatography) should be guided by analytical data (e.g., NMR, ESI-MS) to confirm purity .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals based on chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl esters at δ 3.7–3.9 ppm). provides reference spectra for structurally similar pyrido-pyrazines.
  • ESI-MS : Confirm molecular weight (e.g., [M+H]+ peak at m/z 269.1 for the free base) and fragmentation patterns.
  • XRD : Use single-crystal X-ray diffraction (as in ) to resolve ambiguities in stereochemistry or hydrogen bonding .

Q. What are the common biological targets or applications of this compound in early-stage drug discovery?

  • Methodological Answer : Pyrido-pyrazine derivatives are often explored as kinase inhibitors or antimicrobial agents. For example, and highlight their use in antimycobacterial studies. Computational docking (e.g., AutoDock Vina) can predict binding affinity to targets like DNA gyrase or reverse transcriptase, followed by in vitro MIC assays .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data between in silico predictions and in vitro assays for this compound?

  • Methodological Answer : Discrepancies may arise from solubility, metabolic instability, or off-target effects.

  • Solubility : Use HPLC (reverse-phase C18 column) to measure logP and adjust formulation (e.g., DMSO stock solutions).
  • Metabolic Stability : Perform liver microsome assays (e.g., human CYP450 isoforms) to identify reactive metabolites (see for metabolic pathway insights).
  • Target Validation : Employ CRISPR-Cas9 knockdowns or isothermal titration calorimetry (ITC) to confirm target engagement .

Q. What strategies are effective for resolving crystallographic ambiguities in the hydrochloride salt form of this compound?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation in polar solvents (e.g., methanol/water) to obtain high-quality crystals.
  • Data Collection : Optimize X-ray parameters (e.g., Mo-Kα radiation, 100 K temperature) as in .
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks. Compare with literature (e.g., for pyrido-pyrimidine analogs) .

Q. How can computational chemistry guide the design of analogs with improved selectivity for sigma receptors or other targets?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or GOLD to model interactions with sigma-1 receptor pockets ().
  • QSAR : Build regression models using descriptors like ClogP, polar surface area, and H-bond donors.
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability and conformational dynamics .

Q. What synthetic challenges arise when scaling up this compound, and how can they be mitigated?

  • Methodological Answer :

  • Reactive Intermediates : Stabilize intermediates like carbodiimides ( ) using low temperatures (–20°C) or inert atmospheres.
  • Purification : Switch from column chromatography to recrystallization (e.g., ethanol/ethyl acetate) for scalability.
  • Quality Control : Implement inline PAT tools (e.g., FTIR or Raman spectroscopy) to monitor reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine-7-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine-7-carboxylate hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.